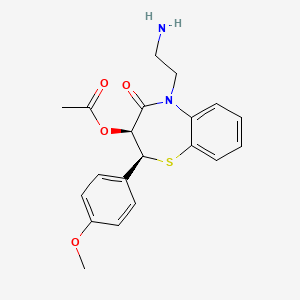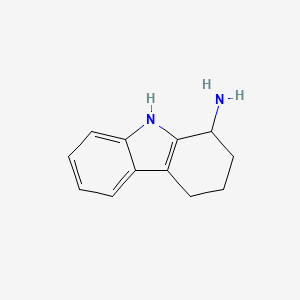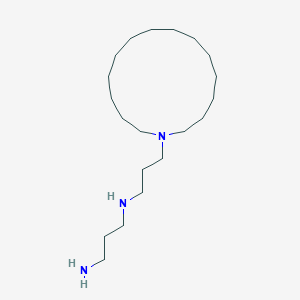
Dihydromotuporamine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydromotuporamine C is a polyazaalkane that is azacyclopentadecane in which the amino proton is replaced by a 3-(3-aminopropylamino)propyl group. It has a role as a marine metabolite and an antineoplastic agent. It is a triamine, a primary amine, a secondary amine, a polyazaalkane and an azacycloalkane. It derives from a bis(3-aminopropyl)amine.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibiotic Enhancement Properties
Dihydromotuporamine C and its derivatives show significant in vitro antimicrobial activities and antibiotic enhancement properties against Gram-negative bacteria. One derivative, MOTU-N44, demonstrates a unique mechanism of action against Enterobacter aerogenes, suggesting a strategy to address antibiotic resistance by depowering the efflux pump rather than direct interaction (Borselli et al., 2017).
Effect on Sphingolipid Metabolism
Dihydromotuporamine C targets sphingolipid metabolism, a key factor in angiogenesis and metastasis. This property was identified through a genome-wide drug-induced haploinsufficiency screen in yeast, which can predict drug modes of action in human cells (Baetz et al., 2004).
Influence on Actin Assembly Dynamics
The compound modulates actin filament assembly kinetics, a crucial aspect in cancer cell metastasis and movement. One derivative, motuCH233, was found to significantly reduce filament length and the amount of polymerized actin, potentially affecting cancer cell migration (Heidings et al., 2019).
Interaction with Tumor Cell Invasion Mechanisms
Dihydromotuporamine C causes cytoskeletal alterations in invasive MDA231 breast tumor cells, affecting stress fibers and focal adhesions, and activating the Rho GTP-binding protein. This mechanism contributes to its anti-invasive activity by altering the cytoskeleton and cell invasion processes (McHardy et al., 2004).
Role in Polyamine Transport
The derivatives of dihydromotuporamine C, including its triamine analogue, show that these compounds do not utilize the polyamine transporter for cellular entry, a crucial insight for understanding its mechanism in cellular processes (Kaur et al., 2005).
Insights from Chemical Genomics
Combining different chemical genomics approaches revealed that dihydromotuporamine C requires a functional mitochondrial electron-transport chain for its action, impacting yeast's endocytosis and intracellular trafficking, and interfering with vacuolar acidification. This broader view helps understand the drug's mechanism of action at the cellular level (Kemmer et al., 2009).
Eigenschaften
Produktname |
Dihydromotuporamine C |
|---|---|
Molekularformel |
C20H43N3 |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
N'-[3-(azacyclopentadec-1-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H43N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h22H,1-21H2 |
InChI-Schlüssel |
KZRLDBALULPSRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCN(CCCCCC1)CCCNCCCN |
Synonyme |
dhMotC dihydromotuporamine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



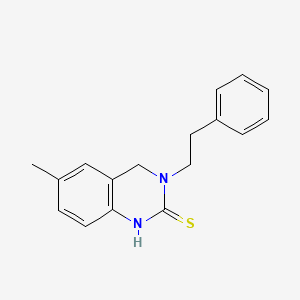
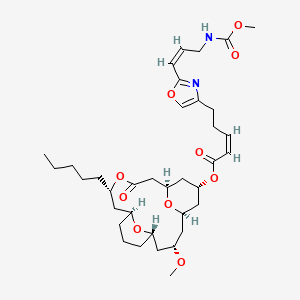
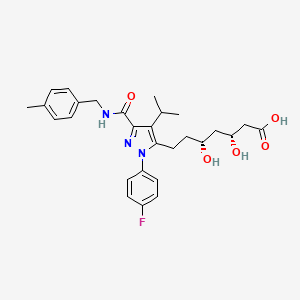
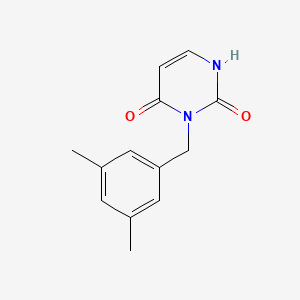
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)
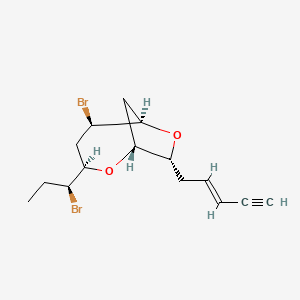
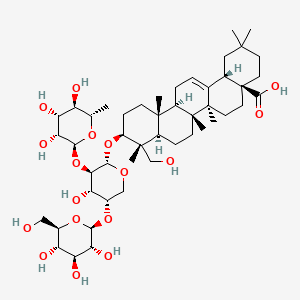
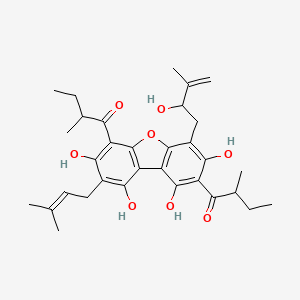
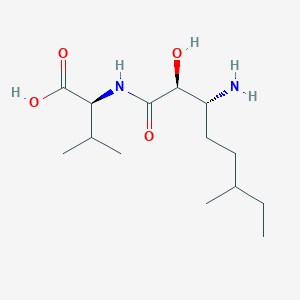
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
